Potassium 3-(allyloxy)propanesulphonate
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Overview
Description
Potassium 3-(allyloxy)propanesulphonate is a chemical compound with the molecular formula C6H11KO4SThis compound is characterized by the presence of an allyloxy group attached to a propanesulphonate moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(allyloxy)propanesulphonate can be synthesized through the reaction of allyl alcohol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation, crystallization, and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(allyloxy)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of sulfonate derivatives .
Scientific Research Applications
Potassium 3-(allyloxy)propanesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 3-(allyloxy)propanesulphonate involves its interaction with various molecular targets and pathways. The allyloxy group can participate in nucleophilic and electrophilic reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. These properties make it a valuable reagent in chemical and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(prop-2-en-1-yloxy)propane-1-sulfonate
- 3-(2-Propenyloxy)-1-propanesulfonic acid potassium salt
Uniqueness
Potassium 3-(allyloxy)propanesulphonate is unique due to its specific combination of an allyloxy group and a propanesulphonate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
94231-63-7 |
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Molecular Formula |
C6H11KO4S |
Molecular Weight |
218.31 g/mol |
IUPAC Name |
potassium;3-prop-2-enoxypropane-1-sulfonate |
InChI |
InChI=1S/C6H12O4S.K/c1-2-4-10-5-3-6-11(7,8)9;/h2H,1,3-6H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
VHFYFKHKGFFLTE-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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